molecular formula C9H10O2 B3366558 3,4-Dihydro-2H-1-benzopyran-5-ol CAS No. 13849-32-6

3,4-Dihydro-2H-1-benzopyran-5-ol

Cat. No. B3366558
CAS RN: 13849-32-6
M. Wt: 150.17 g/mol
InChI Key: IRSRNOYNZSCIBG-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1-benzopyran-5-ol, also known as 5-chromanol, is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.18 and is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-1-benzopyran-5-ol can be represented by the InChI code: 1S/C9H10O2/c10-8-4-1-5-9-7 (8)3-2-6-11-9/h1,4-5,10H,2-3,6H2 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

3,4-Dihydro-2H-1-benzopyran-5-ol is a solid substance . It has a molecular weight of 150.18 . The IUPAC name for this compound is 5-chromanol .

Scientific Research Applications

Chemical Structure and Properties

“3,4-Dihydro-2H-1-benzopyran-5-ol” has the molecular formula C9H10O and a molecular weight of 134.1751 . It is also known by other names such as Chroman, 3,4-Dihydro-2H-1-benzopyran, and Dihydrobenzopyran .

Axial Preference of Substituents

Research has shown that 2-S substituents in 3,4-dihydro-2H-1-benzopyran derivatives exhibit a strong axial preference . This property can be exploited in the synthesis of various organic compounds .

Coronary Vasodilation

Certain derivatives of 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol, which is structurally similar to 3,4-Dihydro-2H-1-benzopyran-5-ol, have been found to exhibit selective coronary vasodilation. This property is crucial for potential applications in treating hypertension and related cardiovascular conditions.

Serotonin Receptor Affinity

A new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents on the 5-position showed high affinity for 5-HT1A and 5-HT7 receptors . These receptors are implicated in various neurological and psychiatric disorders, suggesting potential applications in the treatment of these conditions .

Dopamine Receptor Ligands

Functionalised benzopyran-3-amines, which can be derived from 3,4-Dihydro-2H-1-benzopyran-5-ol, are widely used in the pharmaceutical industry as building blocks or intermediates in the synthesis of drugs acting as dopamine receptor ligands . These drugs have applications in the treatment of various neurological disorders .

Inhibitors of Dopamine β-Monooxygenase

In addition to acting as dopamine receptor ligands, functionalised benzopyran-3-amines can also serve as inhibitors of dopamine β-monooxygenase . This enzyme is involved in the synthesis of norepinephrine from dopamine, suggesting potential applications in the regulation of neurotransmitter levels .

Mechanism of Action

Target of Action

Similar compounds have shown high affinity for5-HT 1A and 5-HT 7 receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and cognitive functions.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as the 5-ht 1a and 5-ht 7 receptors) to modulate their activity . This interaction could lead to changes in neurotransmitter release or neuronal firing patterns, thereby influencing brain function.

Biochemical Pathways

Given its potential interaction with serotonin receptors, it may influence theserotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, appetite, and cognition.

Result of Action

Modulation of serotonin receptor activity can have wide-ranging effects on neuronal function and behavior, potentially influencing mood, cognition, and other physiological processes .

properties

IUPAC Name

3,4-dihydro-2H-chromen-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,10H,2-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSRNOYNZSCIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-1-benzopyran-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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